molecular formula C23H41NO5 B1677261 2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid CAS No. 4627-61-6

2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid

Cat. No.: B1677261
CAS No.: 4627-61-6
M. Wt: 411.6 g/mol
InChI Key: UUFVSGRELDGPGL-QJRAZLAKSA-N
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Description

2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid is a complex organic compound with the molecular formula C23H41NO5. It is characterized by its unique structure, which includes a long hydrocarbon chain and functional groups such as carboxylic acids and amides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid typically involves the reaction of oleoyl chloride with L-glutamic acid or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction between oleoyl chloride and L-glutamic acid dimethyl ester hydrochloride in the presence of a base such as triethylamine can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the context of its use, such as in drug development or biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • N-oleoyl-L-glutamic acid
  • N-oleoylglutamic acid
  • L-2-Oleoylamino-glutarsaeure

Uniqueness

2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid is unique due to its specific structure, which includes a long hydrocarbon chain and multiple functional groups. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications .

Properties

CAS No.

4627-61-6

Molecular Formula

C23H41NO5

Molecular Weight

411.6 g/mol

IUPAC Name

(2S)-2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid

InChI

InChI=1S/C23H41NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27/h9-10,20H,2-8,11-19H2,1H3,(H,24,25)(H,26,27)(H,28,29)/b10-9-/t20-/m0/s1

InChI Key

UUFVSGRELDGPGL-QJRAZLAKSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Oleoyl glutamic acid;  Glutamic acid, N-oleoyl-;  NSC-513733;  NSC 513733;  NSC513733; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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